

Sodium benzoate-d5 for GC-MS analysis

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Compound of Interest

Compound Name: Sodium benzoate-d5

CAS No.: 62790-26-5

Cat. No.: B1324463

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Application Note: High-Precision Quantitation of Sodium Benzoate via GC-MS using **Sodium Benzoate-d5** Internal Standard

Abstract

Sodium benzoate is a ubiquitous preservative in food, beverages, and pharmaceuticals, and a critical metabolite in the treatment of urea cycle disorders. Accurate quantification is often hindered by complex matrices (e.g., high-sugar syrups, plasma proteins) that suppress ionization or affect extraction efficiency. This protocol details a robust Stable Isotope Dilution Assay (SIDA) using **Sodium Benzoate-d5** as an internal standard. By spiking the deuterated analog prior to sample preparation, this method automatically corrects for analyte loss during extraction and instrument drift, ensuring high reproducibility and accuracy.

Chemical & Physical Properties

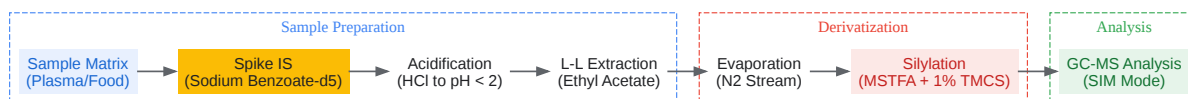
The internal standard, **Sodium Benzoate-d5**, possesses physical properties nearly identical to the native analyte but is distinct by mass spectrometry due to the deuterium labeling on the aromatic ring.

Property	Native Analyte (Target)	Internal Standard (IS)
Compound Name	Sodium Benzoate	Sodium Benzoate-d5
Analyzed Form	Benzoic Acid (after acidification)	Benzoic Acid-d5 (after acidification)
CAS Number	532-32-1	62790-26-5
Molecular Weight (Salt)	144.10 g/mol	149.13 g/mol
Derivatized MW (TMS)	194.30 m/z	199.33 m/z
Key Mass Shift	M+0	M+5
Solubility	Water, Ethanol	Water, Ethanol

Experimental Workflow Logic

The core principle of this protocol is Isotopic Dilution. The d5-IS is added to the sample before any manipulation. Since the d5-analog behaves chemically identically to the native benzoate during extraction and derivatization, any loss of the native analyte is mirrored by the IS. The final quantification relies on the ratio of the signals, rendering the result independent of absolute recovery rates.

Workflow Diagram



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Figure 1: Step-by-step workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Detailed Protocol

Reagents & Standards

- Internal Standard Stock: Dissolve **Sodium Benzoate-d5** in methanol to 1 mg/mL. Store at -20°C.
- Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. [\[1\]](#)
 - Note: Benzoic acid is polar and requires derivatization to the Trimethylsilyl (TMS) ester to improve volatility and peak shape on non-polar GC columns.
- Extraction Solvent: Ethyl Acetate (HPLC Grade).
- Acidifier: 1M HCl.

Sample Preparation

- Aliquot: Transfer 100 µL of liquid sample (plasma, beverage, or homogenized food extract) into a glass centrifuge tube.
- Spike IS: Add 10 µL of **Sodium Benzoate-d5** stock solution. Vortex for 10 seconds to equilibrate.
- Acidification: Add 50 µL of 1M HCl.
 - Mechanism: Sodium benzoate (salt) is water-soluble.[\[2\]](#) Acidification converts it to Benzoic Acid (neutral), driving it into the organic phase during extraction.
- Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes.
- Transfer: Transfer the upper organic layer to a clean GC vial insert.
- Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat.

Derivatization (Silylation)

- Add 50 µL of MSTFA + 1% TMCS to the dried residue.

- Add 50 μ L of Pyridine (optional, acts as an acid scavenger).
- Cap tightly and incubate at 60°C for 30 minutes.
- Cool to room temperature before injection.

GC-MS Acquisition Parameters

Instrument: Agilent 7890B/5977B (or equivalent single quadrupole). Column: DB-5ms UI (30m x 0.25mm x 0.25 μ m).

Parameter	Setting
Inlet Temp	250°C
Injection Mode	Split (10:1) for food; Splitless for trace plasma
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)
Oven Program	70°C (1 min) → 15°C/min → 300°C (3 min)
Transfer Line	280°C
Ion Source	EI (70 eV), 230°C

MS Detection: SIM Mode (Selected Ion Monitoring)

To achieve maximum sensitivity and selectivity, monitor the specific ions for the TMS-derivatives.

Analyte	Derivative	Target Ion (Quant)	Qualifier Ions	Retention Time (Approx)
Benzoic Acid	TMS Ester	179 (M-15)	105, 135	6.5 min
Benzoic Acid-d5	TMS Ester-d5	184 (M-15)	110, 140	6.5 min

- Ion Logic: The molecular ion for Benzoic Acid-TMS is 194.[3] The base peak is typically m/z 179 (loss of a methyl group from the TMS moiety). The d5 analog shifts this by +5 Da to m/z 184.

Data Analysis & Validation

Quantification Logic

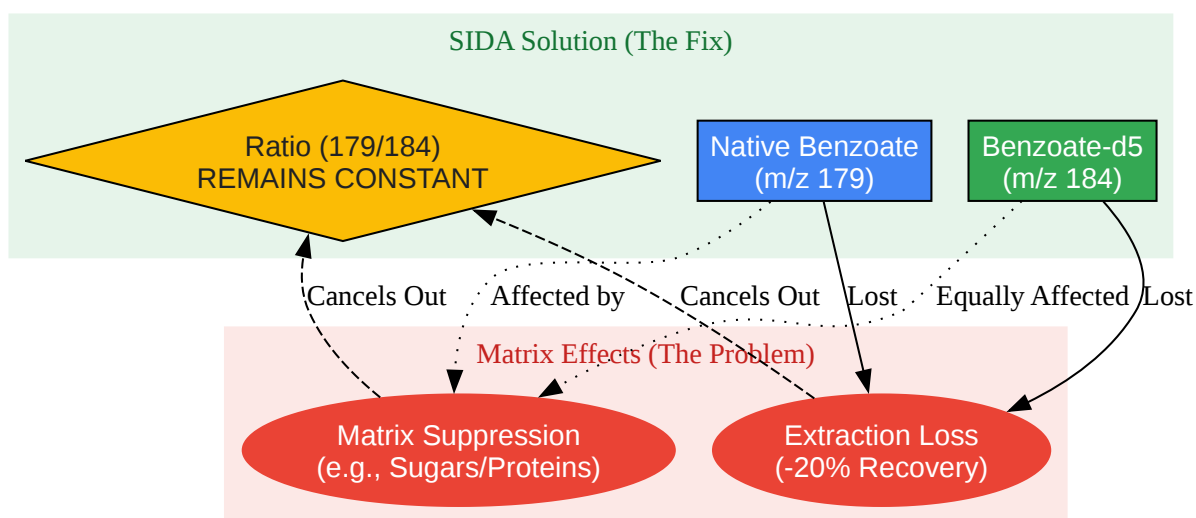
Calculate the Response Ratio (

) for every sample and standard:

Plot

against the concentration ratio to generate the calibration curve.

SIDA Mechanism Diagram



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Figure 2: The self-correcting mechanism of Stable Isotope Dilution. Since Matrix and Loss affect both d0 and d5 equally, the ratio preserves quantitative accuracy.

Troubleshooting & Pitfalls

- **Moisture Contamination:** MSTFA is extremely sensitive to water. If your sample is not completely dry before adding the reagent, the derivatization will fail (indicated by a missing

TMS peak and presence of native benzoic acid tailing).

- Fix: Use azeotropic drying with acetonitrile or ensure extended N₂ drying time.
- Incomplete Acidification: If the pH is > 2 during extraction, sodium benzoate remains ionized and will not extract into Ethyl Acetate.
 - Fix: Verify pH of the aqueous phase with strips before extraction.
- Cross-Talk: Ensure the d5 standard does not contain significant d0 impurities.
 - Fix: Run a "Blank + IS only" sample. If a peak appears at m/z 179, calculate the contribution and subtract it or purchase higher purity IS (>99 atom % D).

References

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